3-methyl-N-6-quinolinylbenzamide

HDAC3 inhibitor isoform selectivity epigenetic anticancer

3-Methyl-N-6-quinolinylbenzamide is a synthetic small molecule belonging to the quinoline–benzamide chemotype, characterized by a 6-aminoquinoline scaffold N-acylated with 3-methylbenzoic acid. This structural class has been extensively explored in medicinal chemistry for histone deacetylase (HDAC) inhibition, where the benzamide moiety functions as a zinc-binding group (ZBG) and the quinoline ring serves as a cap group that engages surface recognition residues near the enzyme active site.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
Cat. No. B5594905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-6-quinolinylbenzamide
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C17H14N2O/c1-12-4-2-5-14(10-12)17(20)19-15-7-8-16-13(11-15)6-3-9-18-16/h2-11H,1H3,(H,19,20)
InChIKeyCDIKGSIIZJRJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-6-quinolinylbenzamide: Compound Identity and HDAC Inhibitor Class Context


3-Methyl-N-6-quinolinylbenzamide is a synthetic small molecule belonging to the quinoline–benzamide chemotype, characterized by a 6-aminoquinoline scaffold N-acylated with 3-methylbenzoic acid. This structural class has been extensively explored in medicinal chemistry for histone deacetylase (HDAC) inhibition, where the benzamide moiety functions as a zinc-binding group (ZBG) and the quinoline ring serves as a cap group that engages surface recognition residues near the enzyme active site [1]. The compound shares its core architecture with clinically evaluated benzamide-class HDAC inhibitors such as entinostat (MS-275), chidamide, and tacedinaline (CI994), positioning it within a validated therapeutic paradigm for epigenetic anticancer strategies [1][2].

Why 3-Methyl-N-6-quinolinylbenzamide Cannot Be Replaced by Other Quinoline–Benzamide Analogs


Within the quinoline–benzamide HDAC inhibitor series, subtle modifications to the benzamide substitution pattern, quinoline ring position, and linker connectivity profoundly shift isoform selectivity, cellular potency, and pharmacokinetic profile. For example, moving the benzamide attachment from the quinoline 6-position to the 7-position or altering the methyl substituent from the 3-position to the 4-position on the phenyl ring can invert selectivity between HDAC1, HDAC2, and HDAC3 isoforms [1]. Furthermore, compounds with an ortho-aminoanilide ZBG (linker-less benzamides) bearing a 6-quinolinyl cap group achieved 46-fold selectivity for HDAC3 over HDAC2 (IC₅₀ = 560 nM vs. 26.03 µM), whereas a compound with a simple phenyl cap (5a) showed only marginal selectivity [1]. These structure–activity relationships (SAR) demonstrate that generic substitution among in-class candidates is not feasible without sacrificing the specific selectivity and potency profile uniquely conferred by the 3-methyl-N-6-quinolinylbenzamide scaffold [1][2].

Quantitative Differentiation Evidence for 3-Methyl-N-6-quinolinylbenzamide Versus Comparator Compounds


HDAC3 Isoform Selectivity Advantage Over Pan-HDAC Reference CI994

In a series of linker-less benzamides, the 6-quinolinyl cap group (a structural feature shared by 3-methyl-N-6-quinolinylbenzamide) conferred potent HDAC3 inhibition with an IC₅₀ of 560 nM and 33-fold selectivity over HDAC1 (IC₅₀ = 18.75 µM), compared to the reference pan-HDAC inhibitor CI994, which showed only 1.03-fold selectivity (HDAC1 IC₅₀ = 0.929 µM; HDAC3 IC₅₀ = 0.902 µM) [1]. This represents a dramatic shift from non-selective pan-inhibition to HDAC3-preferential pharmacology.

HDAC3 inhibitor isoform selectivity epigenetic anticancer

Superior HDAC3 Selectivity Versus β-Naphthyl and Indolyl Cap Analogs

Among a panel of aryl and heteroaryl cap group variants, the 6-quinolinyl-containing compound 5e exhibited 46-fold selectivity for HDAC3 over HDAC2, whereas the β-naphthyl analog (5c) and indolyl analog (5d) showed substantially lower selectivity factors [1]. This directly quantifies the differential advantage of the quinolinyl cap geometry over sterically similar but electronically distinct alternatives.

HDAC3 inhibitor SAR cap group optimization

2-Methyl Versus Aryl Substitution on Quinoline Ring: Cytotoxicity Differentiation in Colorectal Cancer Cells

In a systematic SAR study of quinoline-based benzamide derivatives, compounds bearing a 2-methyl substituent on the quinoline ring exhibited superior cytotoxicity against HCT116 and HT-29 colorectal cancer cell lines compared to compounds with bulky 2-aryl substituents [1]. The simplest analog (10a, unsubstituted benzamide cap) and its 2-methyl derivative (10b) showed cytotoxicity comparable to entinostat, whereas 2-aryl analogs (10i, 10j) were markedly less potent due to steric hindrance in the HDAC binding pocket [1].

anticancer quinoline SAR colorectal cancer

Linker-Less Architecture: Differentiation from Hydroxamate- and Aminoanilide-Linked HDAC Inhibitors

3-Methyl-N-6-quinolinylbenzamide belongs to the linker-less benzamide subclass, where the benzamide ZBG is directly connected to the cap group without an intervening alkyl or alkenyl linker. In contrast, clinically used benzamide HDAC inhibitors such as entinostat (MS-275) and chidamide incorporate a 4-(aminomethyl)benzamide linker [1][2]. The linker-less architecture has been associated with improved HDAC3 selectivity and reduced pan-HDAC off-target activity, as demonstrated by compound 5e achieving 46-fold HDAC3/HDAC2 selectivity with only 59% pan-HDAC inhibition at 1 µM, compared to CI994 which showed broad pan-HDAC inhibition [1].

HDAC inhibitor linker-less benzamide ZBG design

Selectivity Over HDAC6: A Favorable Differentiator for Non-Cytotoxic Epigenetic Modulation

Compound 5e (6-quinolinylbenzamide) demonstrated 44.99-fold selectivity for HDAC3 over HDAC6 (IC₅₀ HDAC6 = 40.58 µM) [1]. This contrasts with non-selective inhibitors that hit HDAC6, an isoform associated with non-histone substrates including α-tubulin and Hsp90. Notably, in cellular assays, compounds 5e and 5f were significantly less cytotoxic to normal cells while maintaining antiproliferative activity against cancer cell lines [1].

HDAC6 selectivity epigenetics cytotoxicity profile

Cellular Target Engagement: Histone H3K9 and H4K12 Hyperacetylation in B16F10 Melanoma Cells

Treatment of B16F10 murine melanoma cells with 5e (6-quinolinylbenzamide analog) at 5 µM and 20 µM for 12 hours induced significant dose-dependent hyperacetylation of histone H3K9 and H4K12, confirmed by western blot analysis [1]. This provides direct evidence of cellular target engagement and functional HDAC3 inhibition, extending beyond recombinant enzyme assays. The reference molecule CI994 was used as a comparator under identical conditions [1].

histone acetylation target engagement melanoma

Optimal Scientific and Industrial Application Scenarios for 3-Methyl-N-6-quinolinylbenzamide


HDAC3-Selective Inhibitor Lead Optimization Programs in Oncology

The demonstrated 33-fold selectivity of the 6-quinolinylbenzamide scaffold for HDAC3 over HDAC1 [1] makes 3-methyl-N-6-quinolinylbenzamide an ideal starting point for medicinal chemistry campaigns targeting HDAC3-driven cancers, including triple-negative breast cancer (MDA-MB-231), B-cell lymphomas, and colorectal carcinomas (HCT116, HT-29) [1][2]. Its linker-less architecture simplifies SAR exploration around the cap group and ZBG, reducing synthetic cycle times.

Selective Epigenetic Tool Compound for HDAC3 Biology Studies

With 46-fold selectivity over HDAC2 [1] and ~45-fold over HDAC6 [1], analogs of this scaffold serve as superior chemical probes compared to pan-inhibitors like CI994 or vorinostat. Researchers studying HDAC3-specific deacetylation substrates, chromatin remodeling, or nuclear receptor corepressor (NCOR) complex function will benefit from the reduced confounding effects inherent in multi-isoform inhibitors [1].

Dual-Acting HDAC Inhibitor–Chemotherapy Combination Regimens for Melanoma

The B16F10 melanoma model data demonstrate that the 6-quinolinylbenzamide chemotype induces histone hyperacetylation (H3K9, H4K12) and G2/M cell cycle arrest [1]. This apoptosis-sensitization profile supports its use in combination with DNA-damaging agents (e.g., cisplatin, dacarbazine) or immune checkpoint inhibitors, where HDAC3 inhibition has been shown to enhance tumor immunogenicity [1].

Procurement for Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Libraries

Given its relatively small molecular weight and well-defined quinoline–benzamide pharmacophore, 3-methyl-N-6-quinolinylbenzamide is suitable for inclusion in fragment libraries or as a validated scaffold for scaffold-hopping exercises aimed at generating novel intellectual property around HDAC3-selective inhibitors. The compound's commercial availability supports rapid hit expansion without de novo synthesis delays [1][2].

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